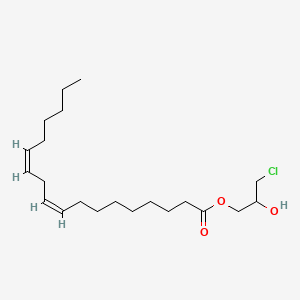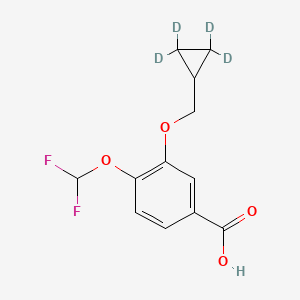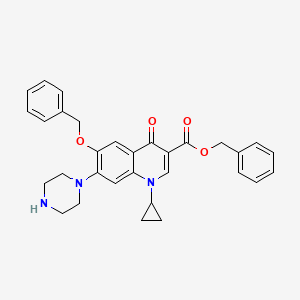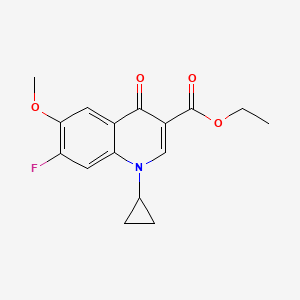
N-Acetyl Sitagliptin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl Sitagliptin-d3 is a deuterated form of N-Acetyl Sitagliptin, which is a derivative of Sitagliptin. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus. The deuterated form, this compound, is often used in scientific research as a stable isotope-labeled compound for various analytical and bioanalytical studies .
Wirkmechanismus
Target of Action
N-Acetyl Sitagliptin-d3, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key player in glucose homeostasis, as it is responsible for the inactivation of incretins like GLP-1 and GIP . These incretins are hormones released throughout the day and upregulated in response to meals, playing a crucial role in maintaining glucose balance .
Mode of Action
This compound acts as a competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the inactivation of incretins like GLP-1 and GIP . This results in prolonged active incretin levels, leading to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects several biochemical pathways. One of the key pathways influenced is the p62–Keap1–Nrf2 signalling pathway . Activation of this pathway helps alleviate oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .
Pharmacokinetics
Sitagliptin is known to improve glycemic control by lowering the appearance of oral glucose, postprandial endogenous glucose release, and glucagon response, and by improving insulin sensitivity and β-cell glucose sensing in response to both oral and intravenous glucose .
Result of Action
The result of this compound’s action is an improvement in glycemic control in patients with type 2 diabetes. It reduces histological damage, edema, and myeloperoxidase activity in the lung, decreases the expression of pro-inflammatory cytokines, and inhibits excessive autophagy and ROS production . It also enhances cell myelination and brain tropism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that like all medications, this compound should be stored and handled properly to maintain its efficacy and stability .
Biochemische Analyse
Biochemical Properties
N-Acetyl Sitagliptin-d3, like its parent compound Sitagliptin, is expected to interact with the enzyme Dipeptidyl Peptidase-4 (DPP-4) . This interaction is crucial in the regulation of insulin secretion, which is a key process in the management of type 2 diabetes .
Cellular Effects
It can inhibit the activity of DPP-4, promote insulin secretion, inhibit islet β cell apoptosis, and reduce blood glucose levels . These effects could potentially be shared by this compound.
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Sitagliptin. Sitagliptin acts by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones control the release of insulin and decrease the secretion of glucagon, thereby regulating blood glucose levels .
Temporal Effects in Laboratory Settings
Sitagliptin has been shown to have long-term effects on glycemic control, improving insulin sensitivity and β-cell glucose sensing in response to both oral and intravenous glucose over time .
Metabolic Pathways
The metabolic pathways of this compound are not well-documented. Sitagliptin is mostly not metabolized, with 79% of the dose excreted in the urine as the unchanged parent compound. Minor metabolic pathways are mediated mainly by cytochrome p450(CYP)3A4 and to a lesser extent by CYP2C8 .
Subcellular Localization
N-terminal acetylation, such as that in this compound, has been suggested to play a role in the subcellular targeting of proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Sitagliptin-d3 involves multiple steps, starting from commercially available starting materials. One common method includes the reduction of an enamine intermediate using sodium borohydride (NaBH4) followed by acetylation with acetic anhydride. The reaction conditions typically involve low temperatures to control the reactivity and ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce costs and improve efficiency. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl Sitagliptin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce deacetylated forms .
Wissenschaftliche Forschungsanwendungen
N-Acetyl Sitagliptin-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Sitagliptin and its metabolites.
Biological Studies: Helps in studying the pharmacokinetics and metabolic pathways of Sitagliptin.
Medical Research: Used in the development of new DPP-4 inhibitors and understanding their mechanism of action.
Industrial Applications: Employed in quality control and validation of analytical methods in pharmaceutical manufacturing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: The parent compound, used widely in the treatment of type 2 diabetes.
N-Acetyl Sitagliptin: The non-deuterated form, used in similar research applications.
Other DPP-4 Inhibitors: Compounds like Vildagliptin, Saxagliptin, and Linagliptin, which also inhibit DPP-4 but differ in their pharmacokinetic profiles and side effects
Uniqueness
N-Acetyl Sitagliptin-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and bioanalytical studies. This labeling allows for precise quantification and tracking in complex biological systems, providing insights that are not easily achievable with non-labeled compounds .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMQPHTQKCJPI-KMKPOHAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

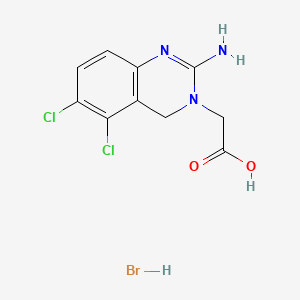
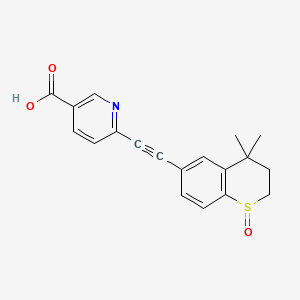
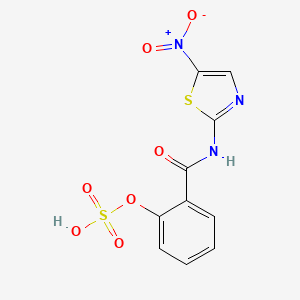
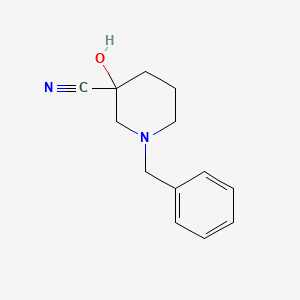
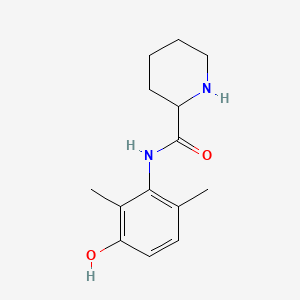
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)

